molecular formula C6H9BrO B6283143 4-(2-bromoethoxy)but-1-yne CAS No. 854259-74-8

4-(2-bromoethoxy)but-1-yne

Cat. No.: B6283143
CAS No.: 854259-74-8
M. Wt: 177.04 g/mol
InChI Key: JJZCABHACCILJR-UHFFFAOYSA-N
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Description

4-(2-Bromoethoxy)but-1-yne is an organic compound with the molecular formula C₆H₉BrO It is a brominated alkyne ether, characterized by the presence of a bromoethoxy group attached to a butyne chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethoxy)but-1-yne typically involves the reaction of propargyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol is replaced by the bromoethoxy group.

Reaction Conditions:

    Reagents: Propargyl alcohol, 2-bromoethanol, potassium carbonate

    Solvent: Acetone or another suitable polar aprotic solvent

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)but-1-yne undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The alkyne can be reduced to an alkene or alkane using hydrogenation or other reducing agents.

    Coupling Reactions: The alkyne can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Potassium permanganate or osmium tetroxide in aqueous or organic solvents.

    Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride in ether.

    Coupling Reactions: Palladium catalysts with copper co-catalysts in organic solvents.

Major Products Formed

    Nucleophilic Substitution: Azidoethoxybutyne, thiol-substituted butyne, alkoxy-substituted butyne.

    Oxidation: Diketones, carboxylic acids.

    Reduction: Alkenes, alkanes.

    Coupling Reactions: Complex organic molecules with extended conjugation.

Scientific Research Applications

4-(2-Bromoethoxy)but-1-yne has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds.

    Chemical Biology: Utilized in the development of chemical probes and tools for studying biological systems.

Mechanism of Action

The mechanism of action of 4-(2-bromoethoxy)but-1-yne depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the alkyne group undergoes transformation through the addition or removal of electrons.

Molecular Targets and Pathways:

    Nucleophilic Substitution: Targets the carbon-bromine bond, facilitating the formation of new carbon-nucleophile bonds.

    Oxidation: Involves the addition of oxygen atoms to the alkyne group, forming carbonyl compounds.

    Reduction: Involves the addition of hydrogen atoms to the alkyne group, forming alkenes or alkanes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Chloroethoxy)but-1-yne: Similar structure but with a chloro group instead of a bromo group.

    4-(2-Iodoethoxy)but-1-yne: Similar structure but with an iodo group instead of a bromo group.

    4-(2-Fluoroethoxy)but-1-yne: Similar structure but with a fluoro group instead of a bromo group.

Uniqueness

4-(2-Bromoethoxy)but-1-yne is unique due to the presence of the bromo group, which is a good leaving group in nucleophilic substitution reactions. This makes it a versatile intermediate in organic synthesis, allowing for the introduction of various functional groups through substitution reactions. Additionally, the alkyne group provides opportunities for further functionalization through oxidation, reduction, and coupling reactions.

Properties

CAS No.

854259-74-8

Molecular Formula

C6H9BrO

Molecular Weight

177.04 g/mol

IUPAC Name

4-(2-bromoethoxy)but-1-yne

InChI

InChI=1S/C6H9BrO/c1-2-3-5-8-6-4-7/h1H,3-6H2

InChI Key

JJZCABHACCILJR-UHFFFAOYSA-N

Canonical SMILES

C#CCCOCCBr

Purity

93

Origin of Product

United States

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